molecular formula C5H7N3O2S B1584753 6-Aminopyridine-3-sulfonamide CAS No. 57187-73-2

6-Aminopyridine-3-sulfonamide

Cat. No.: B1584753
CAS No.: 57187-73-2
M. Wt: 173.2 g/mol
InChI Key: VXPQZDZQAWMEHT-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C5H7N3O2S It is characterized by the presence of an amino group at the 6th position and a sulfonamide group at the 3rd position on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-3-sulfonamide typically involves the introduction of the sulfonamide group onto the pyridine ring. One common method is the reaction of 6-aminopyridine with chlorosulfonic acid, followed by neutralization with ammonia to yield the desired sulfonamide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise monitoring systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Aminopyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    2-Aminopyridine: Similar in structure but with the amino group at the 2nd position.

    3-Aminopyridine: The amino group is located at the 3rd position, differing from the sulfonamide substitution.

    4-Aminopyridine: The amino group is at the 4th position, with different chemical properties and applications.

Uniqueness: 6-Aminopyridine-3-sulfonamide is unique due to the specific positioning of both the amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-aminopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPQZDZQAWMEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332673
Record name 6-aminopyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57187-73-2
Record name 6-aminopyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloropyridine-3-sulfonic acid amide (200 mg, 1 mmol) was placed in a sealed tube with 2 mL 28% aq. NH4OH and heated to 110° C. for 4 h. The mixture was diluted with brine and the title compound was collected as a solid (120 mg, 67%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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